1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one
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Overview
Description
1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H8BrF2O2 It is characterized by the presence of a bromine atom, a methoxy group, and two fluorine atoms attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one typically involves several steps. One common method includes the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions, such as the introduction of difluoroethanone moiety through appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or anticancer properties.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets through its functional groups. The bromine and methoxy groups can participate in various binding interactions, while the difluoroethanone moiety can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)-2,2-difluoroethan-1-one can be compared with similar compounds like:
1-(3-Bromo-4-methoxyphenyl)ethanone: Lacks the difluoroethanone moiety, resulting in different reactivity and applications.
2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine: Contains a nitro group and a pyridine ring, leading to distinct chemical properties and uses.
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: Features a phenyl group instead of difluoroethanone, affecting its chemical behavior.
Properties
Molecular Formula |
C9H7BrF2O2 |
---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
GGBKDKCBMQULAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)F)Br |
Origin of Product |
United States |
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